2-Amino-7,8,9,10-tetrahydro-1H-cyclohepta[4,5]thieno[3,2-D]pyrimidin-4(6H)-one
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Overview
Description
2-Amino-7,8,9,10-tetrahydro-1H-cyclohepta[4,5]thieno[3,2-D]pyrimidin-4(6H)-one is a heterocyclic compound that features a unique fusion of cycloheptane, thieno, and pyrimidine rings. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-7,8,9,10-tetrahydro-1H-cyclohepta[4,5]thieno[3,2-D]pyrimidin-4(6H)-one typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thieno-3-carbonitrile with formic acid and formamide . This reaction proceeds under reflux conditions to yield the desired pyrimidinone derivative.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the cyclocondensation reaction to maximize yield and purity, potentially using continuous flow reactors for better control over reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-Amino-7,8,9,10-tetrahydro-1H-cyclohepta[4,5]thieno[3,2-D]pyrimidin-4(6H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the pyrimidinone ring to its corresponding dihydropyrimidine derivative.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at the amino or thieno positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield the corresponding sulfone derivative, while nucleophilic substitution with an amine can produce an amino-substituted pyrimidinone.
Scientific Research Applications
2-Amino-7,8,9,10-tetrahydro-1H-cyclohepta[4,5]thieno[3,2-D]pyrimidin-4(6H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It may be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Amino-7,8,9,10-tetrahydro-1H-cyclohepta[4,5]thieno[3,2-D]pyrimidin-4(6H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thieno-3-carbonitrile: A precursor in the synthesis of the target compound.
4-Chloro-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidine: A chlorinated derivative used in nucleophilic substitution reactions.
Selenophenopyrimidine derivatives: Similar compounds with selenium atoms replacing sulfur in the thieno ring, studied for their anticancer activities.
Uniqueness
2-Amino-7,8,9,10-tetrahydro-1H-cyclohepta[4,5]thieno[3,2-D]pyrimidin-4(6H)-one is unique due to its specific ring fusion and the presence of both amino and pyrimidinone functionalities. This structural uniqueness contributes to its diverse chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C11H13N3OS |
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Molecular Weight |
235.31 g/mol |
IUPAC Name |
4-amino-8-thia-3,5-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),3-trien-6-one |
InChI |
InChI=1S/C11H13N3OS/c12-11-13-8-6-4-2-1-3-5-7(6)16-9(8)10(15)14-11/h1-5H2,(H3,12,13,14,15) |
InChI Key |
AZYSSJOEJOCMIM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(CC1)SC3=C2N=C(NC3=O)N |
Origin of Product |
United States |
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